5-Bromo-4-(2-methoxyethoxy)thiophene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-4-(2-methoxyethoxy)thiophene-2-carboxylic acid: is a thiophene derivative with the molecular formula C8H9BrO4S. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique structural and electronic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(2-methoxyethoxy)thiophene-2-carboxylic acid typically involves the bromination of thiophene derivatives followed by carboxylation and etherification reactions. One common method includes:
Bromination: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator.
Carboxylation: The brominated thiophene undergoes carboxylation using carbon dioxide under high pressure and temperature in the presence of a base like sodium hydroxide.
Etherification: The resulting carboxylic acid is then etherified with 2-methoxyethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-4-(2-methoxyethoxy)thiophene-2-carboxylic acid: undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Substitution: Formation of 5-azido-4-(2-methoxyethoxy)thiophene-2-carboxylic acid.
Oxidation: Formation of 5-bromo-4-(2-methoxyethoxy)thiophene-2-sulfoxide.
Reduction: Formation of 5-bromo-4-(2-methoxyethoxy)thiophene-2-methanol.
Wissenschaftliche Forschungsanwendungen
5-Bromo-4-(2-methoxyethoxy)thiophene-2-carboxylic acid: has several applications in scientific research:
Medicinal Chemistry: Used as a building block for synthesizing biologically active molecules with potential anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: Employed in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Organic Synthesis: Serves as an intermediate in the synthesis of complex thiophene-based compounds for various applications.
Wirkmechanismus
The mechanism of action of 5-Bromo-4-(2-methoxyethoxy)thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and carboxylic acid group play crucial roles in binding to the active sites of target proteins, influencing their function and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
5-Bromo-4-(2-methoxyethoxy)thiophene-2-carboxylic acid: can be compared with other thiophene derivatives such as:
- 5-Bromo-2-thiophenecarboxaldehyde
- 5-Bromo-2-thiophenecarboxylic acid
- 5-Bromo-4-(2-ethylhexyl)thiophene-2-carbaldehyde
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications. The presence of the 2-methoxyethoxy group in This compound imparts unique solubility and electronic properties, making it distinct from its analogs .
Eigenschaften
Molekularformel |
C8H9BrO4S |
---|---|
Molekulargewicht |
281.13 g/mol |
IUPAC-Name |
5-bromo-4-(2-methoxyethoxy)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C8H9BrO4S/c1-12-2-3-13-5-4-6(8(10)11)14-7(5)9/h4H,2-3H2,1H3,(H,10,11) |
InChI-Schlüssel |
VUTVJYFEZBTDPE-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOC1=C(SC(=C1)C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.